molecular formula C14H18BrNO4 B7555535 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid

2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid

Cat. No. B7555535
M. Wt: 344.20 g/mol
InChI Key: HHNTUVVWEGFTJN-UHFFFAOYSA-N
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Description

2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid, also known as Br-MPA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects
2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of off-target effects. However, one limitation is that 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research involving 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid. One area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid and its potential therapeutic applications in neurodegenerative diseases. Finally, the development of more stable analogs of 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid may improve its utility in lab experiments and potential clinical applications.
Conclusion
In conclusion, 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid is a synthetic compound that has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Its specificity for COX-2 inhibition makes it a promising candidate for the treatment of chronic pain and inflammation, as well as neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid can be synthesized using a multi-step process that involves the reaction of 3-bromophenylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methoxy-2-aminobutanoic acid. The final product is obtained through the purification and isolation of 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid.

Scientific Research Applications

2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid has been the focus of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, 2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[3-(3-bromophenyl)propanoylamino]-4-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-20-8-7-12(14(18)19)16-13(17)6-5-10-3-2-4-11(15)9-10/h2-4,9,12H,5-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNTUVVWEGFTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)NC(=O)CCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid

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